1-Benzoylpiperazine

概要

説明

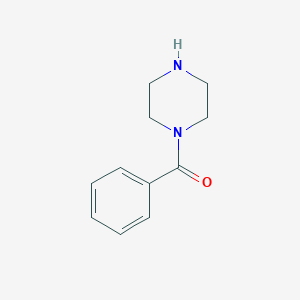

1-Benzoylpiperazine is a chemical compound belonging to the piperazine family. It is structurally characterized by a benzoyl group attached to a piperazine ring. This compound has garnered attention due to its various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperazine can be synthesized through the condensation amidation of piperazine with benzoic acid. This reaction typically involves the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a microreactor system. The reaction conditions include maintaining an equivalent molar ratio of piperazine and benzoic acid, achieving a high selectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of benzoylpiperazine often employs continuous flow microreactor systems. These systems enhance reaction efficiency and control, allowing for high selectivity and yield. The use of microreactors also facilitates the optimization of reaction conditions, such as temperature and molar flow ratio .

化学反応の分析

Types of Reactions: 1-Benzoylpiperazine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylpiperazine oxides, while reduction may yield benzoylpiperazine hydrides.

科学的研究の応用

Medicinal Chemistry

1-Benzoylpiperazine has been investigated for its potential therapeutic effects, particularly in the fields of psychiatry and oncology.

- Antidepressant and Anxiolytic Effects : Research indicates that this compound may act on neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction positions it as a candidate for developing treatments for anxiety and depression .

- Anti-Cancer Properties : The compound has shown promise in inhibiting cancer cell growth. For instance, studies have identified derivatives of benzoylpiperazine that exhibit significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers .

Case Study: Antiproliferative Activity

In one study, a benzoylpiperidine derivative demonstrated an IC50 value of 11.7 µM against human monoacylglycerol lipase (MAGL), suggesting its potential as an anti-cancer drug . Further optimization of this compound led to improved inhibitory activity on cancer cells.

Biological Research

This compound is utilized in biological studies to explore enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies : The compound serves as a model for understanding the mechanisms of enzyme inhibition, particularly in relation to MAGL and other enzymes involved in lipid metabolism. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research .

- Receptor Binding Studies : Investigations into how this compound interacts with various receptors help elucidate its pharmacological profile. These studies are crucial for understanding the compound's potential therapeutic applications and side effects .

Analytical Chemistry

The development of molecularly imprinted polymers (MIPs) using this compound highlights its significance in analytical chemistry.

- Molecular Imprinting : MIPs designed for this compound have been developed to enhance selectivity in detecting this compound among illicit drugs. These polymers are synthesized using functional monomers that selectively bind to the target molecule, allowing for effective extraction and analysis .

Table: Comparison of MIP Performance

| MIP Type | Functional Monomer | Imprinting Factor (IF) | Selectivity |

|---|---|---|---|

| Self-Assembly | Methacrylic Acid | 3 to 7 | Moderate |

| Semi-Covalent | Benzylpiperazine Carbamate | Lower IF but higher affinity | High against BZP |

Industrial Applications

In addition to its research applications, this compound is also explored for use in the pharmaceutical industry.

- Pharmaceutical Development : The compound acts as a building block for synthesizing more complex organic molecules, which can lead to the development of new drugs targeting various diseases. Its versatility makes it an attractive candidate for further exploration in drug formulation.

作用機序

The mechanism of action of benzoylpiperazine involves its interaction with various molecular targets and pathways. It has been shown to act on the serotonergic and dopaminergic receptor systems, similar to the mechanism of action of MDMA (3,4-methylenedioxymethamphetamine). This interaction increases the concentration of serotonin and dopamine in the extracellular fluid, leading to its stimulant effects .

類似化合物との比較

1-Benzoylpiperazine is often compared with other piperazine derivatives, such as:

Benzylpiperazine: A stimulant with similar effects to amphetamine.

1-(3-Chlorophenyl)piperazine: A compound used in the synthesis of antidepressant drugs.

1-(3-Trifluoromethyl-phenyl)piperazine: Often found in combination with benzylpiperazine in illicit drugs

This compound is unique due to its specific molecular structure and its ability to interact with multiple receptor systems, making it a valuable compound in various fields of research and industry.

生物活性

1-Benzoylpiperazine (1-BP) is a chemical compound that belongs to the piperazine family, characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperazine ring. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and cancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is represented by the molecular formula and has a molecular weight of 226.7 g/mol. The structural formula can be depicted as follows:

The presence of the benzoyl group enhances its lipophilicity, potentially influencing its interaction with biological systems.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. A study comparing various piperazine derivatives, including this compound, demonstrated that these compounds could elevate extracellular levels of dopamine and serotonin, leading to stimulatory and hallucinogenic effects similar to those observed with substances like MDMA (methylenedioxymethamphetamine) .

Key Findings:

- Oxidative Stress Induction: this compound was found to induce oxidative stress in dopaminergic human neuroblastoma cell lines (SH-SY5Y), inhibiting mitochondrial functions and stimulating apoptosis .

- Neurotoxicity: The compound's mechanism involves the generation of reactive oxygen species (ROS), lipid peroxidation, and alterations in mitochondrial complex-I activity, which are critical factors in neurodegenerative processes .

Anticancer Activity

In addition to its neuropharmacological implications, this compound has been investigated for its anticancer properties. The benzoyl moiety contributes to its ability to interact with various cellular targets.

Case Study:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other piperazine derivatives is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Benzylpiperazine | C11H16N2 | Known for serotonergic activity; used recreationally |

| 4-Bromobenzylpiperazine | C11H14BrN2 | Halogen substitution alters pharmacological properties |

| This compound | C11H14N2O | Potential anticancer and neurotoxic effects |

The benzoyl group in this compound may enhance binding affinities and alter biological activities compared to simpler analogs like 1-benzylpiperazine.

特性

IUPAC Name |

phenyl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNXBQRNMNVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354043 | |

| Record name | 1-Benzoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-38-6 | |

| Record name | 1-Benzoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Benzoylpiperazines have been shown to interact with various targets, including:

- Glycine transporter subtype 1 (GlyT1): These compounds bind at the intracellular gate of the GlyT1 release pathway, overlapping with the glycine release site. This binding locks GlyT1 in an inward-open conformation, leading to non-competitive inhibition of glycine reuptake. This, in turn, prolongs neurotransmitter signaling. []

- G protein-coupled receptor 55 (GPR55): Benzoylpiperazines can act as agonists of GPR55, activating downstream signaling pathways. Interestingly, this activity appears specific to human GPR55 and not its rodent ortholog. [, ]

- Serotonin (5-HT) receptors: Certain phenylpiperazine derivatives, structurally related to benzoylpiperazines, display nanomolar affinities for 5-HT1 receptors, leading to potential serotonergic effects. []

ANone:

- Spectroscopic data: Detailed spectroscopic data can be found in publications focusing on the synthesis and characterization of benzoylpiperazine derivatives. For example, [] describes the 1H NMR, 13C NMR, high-resolution MS, and IR spectroscopic characterization of various 4-acyl-1-[2-aryl-1-diazenyl]piperazines, including benzoylpiperazine derivatives.

ANone: The scientific literature primarily focuses on the biological activity and pharmacological properties of benzoylpiperazine derivatives. Limited information is available regarding its material compatibility, stability, and non-biological applications. Further research is needed to explore these aspects.

ANone: Benzoylpiperazine itself is not generally recognized for its catalytic properties. The research primarily focuses on its role as a pharmacophore in various biologically active molecules.

ANone: Computational tools have been instrumental in benzoylpiperazine research, particularly in:

- Understanding structure-activity relationships: Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoylpiperazine derivatives, for example, to investigate their platelet-activating factor (PAF) antagonist activity. These studies help elucidate the structural features responsible for biological activity. []

ANone: SAR studies have revealed key insights into how structural modifications impact the activity of benzoylpiperazine derivatives:

- GlyT1 inhibitors: Modifications to the benzoylpiperazine core, including substitutions on the phenyl ring and variations in the linker region, significantly influence potency and selectivity for GlyT1. [, ]

- GPR55 agonists: The benzoylpiperazine scaffold appears crucial for GPR55 agonism, with specific substitutions modulating potency. The lack of activity towards rodent GPR55 suggests species-specific structural requirements for binding. []

- PAF antagonists: QSAR studies suggest that the spatial arrangement of positive and negative charges in benzoylpiperazine derivatives contributes to their PAF antagonist activity. []

ANone: The provided research papers primarily focus on the synthesis, SAR, and initial biological characterization of benzoylpiperazine derivatives. Comprehensive information on the aspects mentioned above, such as detailed PK/PD, toxicology, and clinical data, requires further research and investigation beyond the scope of these initial studies.

A: While pinpointing the exact discovery of benzoylpiperazine is difficult, its use as a building block in medicinal chemistry dates back several decades. Early research explored its potential as a scaffold for various pharmacological activities, including antiarrhythmic agents. [] The identification of benzoylpiperazine derivatives as GlyT1 inhibitors and GPR55 agonists represents significant milestones in recent years, opening avenues for developing new therapeutics for neurological and other disorders. [, , ]

ANone: Benzoylpiperazine research inherently involves cross-disciplinary collaborations between medicinal chemists, pharmacologists, computational chemists, and biologists. The development of benzoylpiperazine-based drug candidates will further benefit from expertise in drug formulation, delivery, and clinical research. For example:

- Collaboration between synthetic chemists and computational chemists is crucial for optimizing the structure of benzoylpiperazine derivatives to enhance their potency and selectivity for specific targets. []

- Understanding the interaction of benzoylpiperazines with drug transporters requires expertise in pharmacology and cell biology. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。